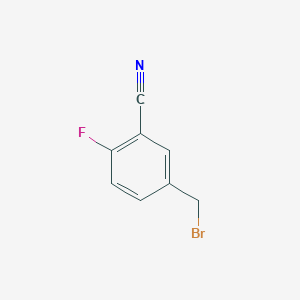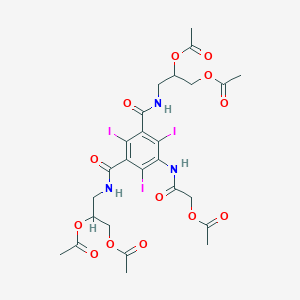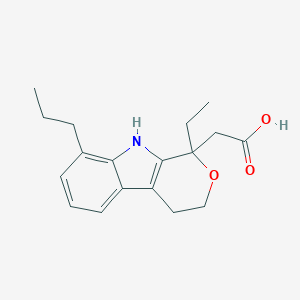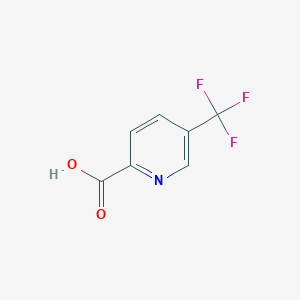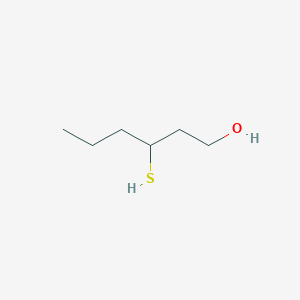
5-Methyl-sorbic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-sorbic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is known for its unique structure, which includes a conjugated diene system, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-sorbic Acid Ethyl Ester can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,4-dienoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-5-methylhexa-2,4-dienoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of advanced catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-sorbic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-methylhexa-2,4-dienoic acid, while reduction could produce 5-methylhexa-2,4-dienol.
Applications De Recherche Scientifique
5-Methyl-sorbic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study conjugated diene systems and their reactivity.
Biology: The compound’s ester group makes it a candidate for studying enzyme-catalyzed hydrolysis reactions.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the synthesis of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism by which ethyl (2E)-5-methylhexa-2,4-dienoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The conjugated diene system also allows for unique interactions with enzymes and other proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
5-Methyl-sorbic Acid Ethyl Ester can be compared to other esters with similar structures, such as ethyl (2E,4Z)-deca-2,4-dienoate (pear ester). While both compounds share the ester functional group and conjugated diene system, ethyl (2E)-5-methylhexa-2,4-dienoate is unique due to its specific methyl substitution, which affects its reactivity and applications.
List of Similar Compounds
- Ethyl (2E,4Z)-deca-2,4-dienoate
- Methyl (2E)-5-methylhexa-2,4-dienoate
- Propyl (2E)-5-methylhexa-2,4-dienoate
These compounds share structural similarities but differ in their alkyl chain lengths and substitutions, leading to variations in their chemical properties and uses.
Propriétés
IUPAC Name |
ethyl (2E)-5-methylhexa-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQTLPABDXASE-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
